Home > Products > Screening Compounds P10314 > 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea - 1796922-71-8

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Catalog Number: EVT-3101916
CAS Number: 1796922-71-8
Molecular Formula: C25H18F6N4O2
Molecular Weight: 520.435
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a non-peptide antagonist of cholecystokinin receptor-2 (CCK2R). [ [] ] CCK2R is a G protein-coupled receptor that plays a role in various physiological functions. This compound is utilized in scientific research to investigate the role of CCK2R in various biological processes.

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It exhibits high affinity for the gastrin/CCK-B receptor and demonstrates efficacy in inhibiting pentagastrin-induced gastric acid secretion in various animal models. Due to its favorable pharmacological profile, YF476 has undergone clinical investigations for the treatment of gastroesophageal reflux disease (GORD) [, ].

L-365,260 [(3R-(+)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea]

Compound Description: L-365,260 is a potent and selective nonpeptide antagonist for both brain cholecystokinin (CCK-B) and gastrin receptors. It exhibits stereospecific binding, with the R-enantiomer displaying significantly higher affinity than its S-counterpart. L-365,260 has been instrumental in studying the role of CCK-B and gastrin receptors in various physiological processes, including gastric acid secretion and anxiety [, , ].

Devazepide (L-364,718)

Compound Description: Devazepide is a potent and selective antagonist for the peripheral cholecystokinin-A (CCK-A) receptor. Its selectivity for CCK-A over CCK-B receptors makes it a valuable tool in differentiating the roles of these subtypes in various physiological processes. Devazepide has been investigated for treating several gastrointestinal disorders, including pancreatitis [, ].

4-{[2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[[1.7.7-trimethyl-bicyclo[2.2.1]hept-2-yl)-oxy]carbonyl]amino]propyl]amino]-1-phenylethyl]amino-4-oxo-[1S-1a.2[S(S)]4a]}-butanoate N-methyl-d-glucamine (PD135,158)

Compound Description: PD135,158 is identified as a partial agonist of the cholecystokinin receptor-2 (CCK2R) []. This implies it can activate the receptor but to a lesser extent than full agonists like the endogenous ligand cholecystokinin.

(R)-1-Naphthalenepropanoic acid, b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl] (CR2945)

Compound Description: CR2945 is another compound identified as a partial agonist of the CCK2R []. Similar to PD135,158, it can activate the receptor but not to the same extent as full agonists.

1-[(R)-2,3-Dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is characterized as a neutral antagonist of the human wild-type CCK2R []. Unlike partial agonists, YM022 does not elicit any intrinsic activity at the receptor and solely blocks the effects of agonists.

N-(+)-[1-(Adamant-1-ylmethyl)-2,4-dioxo-5-phenyl2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N′-phenylurea (GV150,013X) and ([(N-[methoxy-3 phenyl] N-[N-methyl N-phenyl carbamoylmethyl], carbomoyl-methyl)-3 ureido]-3-phenyl)2-propionic acid (RPR101,048)

Compound Description: Both GV150,013X and RPR101,048 are identified as inverse agonists of the CCK2R []. Unlike antagonists that block agonist effects, inverse agonists reduce the basal activity of receptors, particularly those exhibiting constitutive activity.

(2S)-2-{[(3,5-Diflurophenyl)acetyl]amino}-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide (Compound E)

Compound Description: Compound E is a potent γ-secretase inhibitor. It effectively reduces amyloid beta-peptide (Aβ) levels in the brain, making it a potential therapeutic candidate for Alzheimer's disease [, ].

-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

Compound Description: IN973 is a high-affinity radioligand used to study γ-secretase. Its ability to bind with high specificity to γ-secretase in various species, including humans, makes it a valuable tool for investigating γ-secretase activity and occupancy by inhibitors [, ].

Overview

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that incorporates a benzodiazepine moiety and a urea functional group, alongside a trifluoromethyl-substituted phenyl ring. This compound is noteworthy for its potential pharmacological applications, especially in the field of medicinal chemistry.

Source

The compound can be synthesized through various organic chemistry methods, which often involve multi-step synthetic pathways. Research articles and chemical databases provide insights into its synthesis, properties, and applications. Notably, its structure and classification have been discussed in several scientific publications.

Classification

This compound falls under the category of organofluorine compounds due to the presence of trifluoromethyl groups, which are known for their unique chemical properties and biological activities. Additionally, it can be classified as a substituted urea and a benzodiazepine derivative.

Synthesis Analysis

Methods

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves several key steps:

  1. Formation of the Benzodiazepine Framework: The initial step often includes the condensation of appropriate starting materials to form the benzodiazepine core.
  2. Urea Formation: The introduction of the urea functional group usually occurs through reaction with isocyanates or by direct amination methods.
  3. Trifluoromethyl Substitution: The trifluoromethyl group can be introduced via electrophilic fluorination or by using trifluoromethylating agents in a controlled reaction.

Technical Details

Synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and the use of catalysts to enhance yield and selectivity. For example, using copper-catalyzed reactions has been reported to improve the formation of complex heterocycles.

Molecular Structure Analysis

Structure

The molecular structure of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea features:

  • A central urea group connecting the benzodiazepine moiety and the trifluoromethyl-substituted phenyl ring.
  • The presence of multiple aromatic rings contributes to its stability and potential biological activity.

Data

The molecular formula can be represented as C21H16F6N2O2 with a molecular weight of approximately 426.36 g/mol. The structure can be visualized using molecular modeling software which allows for an understanding of spatial orientation and electronic distribution.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for substituted ureas and benzodiazepines:

  1. Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic attack reactions.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze.
  3. Electrophilic Aromatic Substitution: The aromatic rings may react with electrophiles due to their electron-rich nature.

Technical Details

Reactions should be conducted under controlled conditions to prevent side reactions. For instance, protecting groups may be necessary during certain synthetic steps to ensure selectivity.

Mechanism of Action

Process

The mechanism of action for 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is likely related to its interaction with biological targets such as enzymes or receptors involved in neuropharmacology.

Data

Studies have shown that benzodiazepine derivatives typically act on gamma-Aminobutyric acid receptors (GABA receptors), enhancing inhibitory neurotransmission in the central nervous system. This results in anxiolytic, sedative, or anticonvulsant effects depending on the specific structure and substituents present.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit:

  • Solubility: Moderate solubility in organic solvents due to its hydrophobic aromatic components.
  • Melting Point: Specific melting point data would be required from experimental studies.

Chemical Properties

Key chemical properties include:

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry would provide further insights into its structural integrity and purity.

Applications

Scientific Uses

The compound holds potential applications in:

  1. Pharmaceutical Development: As a candidate for drug development targeting neurological disorders due to its structural similarity to known therapeutic agents.
  2. Chemical Research: As a subject for studies investigating the effects of organofluorine compounds in medicinal chemistry.
  3. Biological Studies: Investigating its pharmacological properties could lead to new insights into GABAergic signaling pathways.

Properties

CAS Number

1796922-71-8

Product Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C25H18F6N4O2

Molecular Weight

520.435

InChI

InChI=1S/C25H18F6N4O2/c1-35-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)33-21(22(35)36)34-23(37)32-17-12-15(24(26,27)28)11-16(13-17)25(29,30)31/h2-13,21H,1H3,(H2,32,34,37)

InChI Key

PNVNDJIJKLNACK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.